

2-Chloro-4-methylquinoline physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-methylquinoline

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An In-depth Technical Guide to **2-Chloro-4-methylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylquinoline, also known as 2-Chlorolepidine, is a halogenated derivative of quinoline, a heterocyclic aromatic compound.^{[1][2][3]} Its unique structure, featuring a reactive chlorine atom at the 2-position, makes it a valuable and versatile intermediate in synthetic organic chemistry.^[3] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with its synthesis, reactivity, applications, and safety protocols, offering field-proven insights for professionals in research and drug development.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. **2-Chloro-4-methylquinoline** is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

Property	Value	Source
CAS Number	634-47-9	[1][4]
Molecular Formula	C ₁₀ H ₈ ClN	[1][4]
Molecular Weight	177.63 g/mol	[1][4]
IUPAC Name	2-chloro-4-methylquinoline	[1][2][5]
Synonyms	2-Chlorolepidine, Lepidine, 2-chloro-	[1][2]
Appearance	White to off-white crystals or powder	[6]
Melting Point	54-58 °C	[2][4]
Boiling Point	296.0 °C (at 760 mmHg)	[2][4]
Density	1.2 g/cm ³	[4]

Spectroscopic Profile

The structural elucidation of **2-Chloro-4-methylquinoline** and its derivatives relies on standard spectroscopic techniques. While specific spectra should always be run on a given sample for confirmation, the expected data provides a reliable reference.

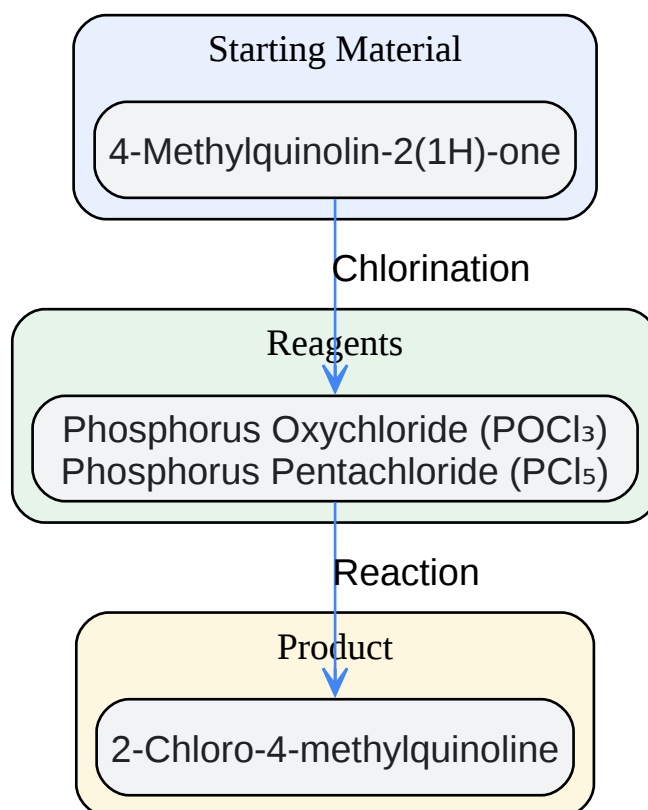
- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl (CH₃) group protons around 2.5 ppm. The aromatic protons on the quinoline ring system would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm.
- ¹³C NMR: The carbon NMR would display distinct signals for the ten carbon atoms. The methyl carbon would appear upfield, while the aromatic and heterocyclic carbons would resonate in the 120-150 ppm range. The carbon atom attached to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.
- Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key absorptions would include C-H stretching from the aromatic rings and the

methyl group, C=C and C=N stretching vibrations characteristic of the quinoline core, and a C-Cl stretching band.[1]

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic (M+2) peak, approximately one-third the intensity of the M+ peak, will be present due to the natural isotopic abundance of Chlorine-37, confirming the presence of a single chlorine atom.[1]

Synthesis and Manufacturing

The synthesis of **2-Chloro-4-methylquinoline** typically involves the chlorination of a precursor molecule. A prevalent and industrially relevant method is the chlorination of 4-methylquinolin-2(1H)-one. This reaction is often carried out using potent chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅), which effectively converts the hydroxyl group of the quinolinone tautomer into a chlorine atom.[7]



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Caption: General workflow for the synthesis of **2-Chloro-4-methylquinoline**.

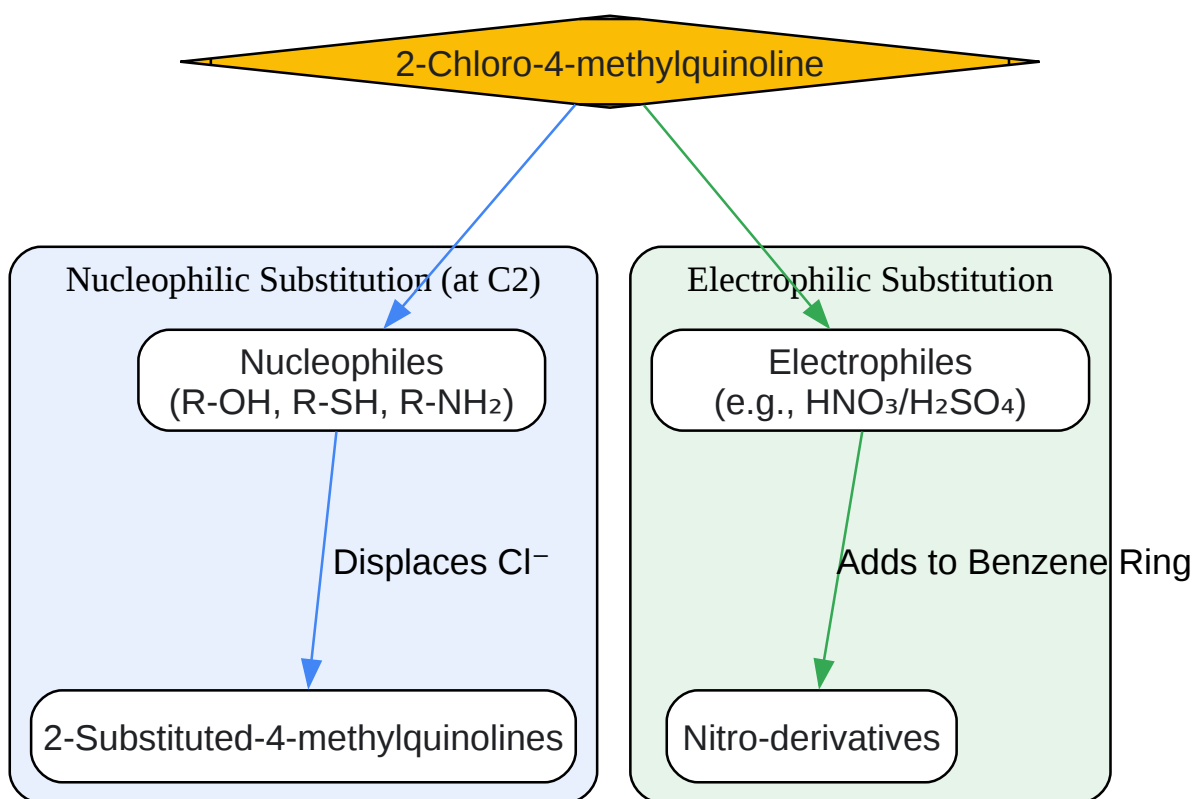
Experimental Protocol: Chlorination of 4-Methylquinolin-2(1H)-one

Causality: This protocol leverages the reactivity of phosphorus oxychloride to replace the C2-hydroxyl group of the quinolinone with a chlorine atom. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- **Charging:** Charge the flask with 4-methylquinolin-2(1H)-one.
- **Reagent Addition:** Slowly and cautiously add an excess of phosphorus oxychloride (POCl_3) to the flask. The reaction is exothermic and may release HCl gas.
- **Heating:** Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
- **Workup:** Carefully cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice to quench the excess POCl_3 . This is a highly exothermic and vigorous process.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Key Reactions

The chemical behavior of **2-Chloro-4-methylquinoline** is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom within the quinoline ring.



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Caption: Key reactivity pathways for **2-Chloro-4-methylquinoline**.

Key Reactions:

- Nucleophilic Substitution: The C2-chloro group can be readily displaced by a wide range of nucleophiles. This is the most synthetically useful reaction of this compound.[3]
 - With Sulfur Nucleophiles: Reaction with reagents like sodium hydrosulfide can lead to the formation of the corresponding thione, a key intermediate for further functionalization.[3]
 - With Oxygen Nucleophiles: Alcohols and phenols can displace the chloride to form ethers. [3]

- With Nitrogen Nucleophiles: Amines and hydrazines react to yield 2-amino and 2-hydrazino derivatives, respectively, which are common precursors for pharmacologically active molecules.^[7]
- Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, such as nitration.^[3] The directing effects of the fused pyridine ring and the methyl group will influence the position of substitution.

Applications in Research and Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.^{[8][9]} **2-Chloro-4-methylquinoline** serves as a critical building block for accessing more complex molecules with potential therapeutic value.

- Pharmaceutical Intermediates: It is a key starting material for synthesizing compounds explored for anti-inflammatory, antibacterial, and antifungal properties.^[3]
- Antiviral Research: The 2-chloroquinoline scaffold has been investigated for developing inhibitors of viral proteases, such as those in SARS-CoV-2.^[10] The labile chlorine allows for covalent modification of enzyme active sites or serves as a synthetic handle for building non-covalent inhibitors.
- Material Science: The rigid, planar structure of the quinoline ring makes its derivatives of interest in the development of novel organic materials.^[3]

Safety and Handling

As a reactive chemical intermediate, **2-Chloro-4-methylquinoline** must be handled with appropriate precautions.

- Hazard Classification: It is classified as an irritant.^[2]
 - H315: Causes skin irritation.^[2]
 - H319: Causes serious eye irritation.^[2]
 - H335: May cause respiratory irritation.^[2]

- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Conclusion

2-Chloro-4-methylquinoline is a foundational building block in modern organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool for researchers. The ability to readily substitute the C2-chloro group opens a gateway to a vast chemical space of novel quinoline derivatives, driving innovation in drug discovery and material science. Proper understanding and adherence to safety protocols are paramount to harnessing its full synthetic potential.

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